![molecular formula C21H14FN3OS2 B2740928 3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile CAS No. 1326932-66-4](/img/structure/B2740928.png)
3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile is a useful research compound. Its molecular formula is C21H14FN3OS2 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
A structurally similar compound, methyl {4,6-diamino-2- [1- (2-fluorobenzyl)-1h-pyrazolo [3,4-b]pyridino-3-yl]pyrimidino-5-yl}methylcarbamate, is known to stimulate soluble guanylate cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .
Mode of Action
This in turn activates cGMP-dependent protein kinases, leading to a series of downstream effects .
Biochemical Pathways
The compound likely affects the NO/cGMP pathway. In this pathway, NO activates soluble guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then lead to the activation of cGMP-dependent protein kinases, which have various downstream effects, including relaxation of smooth muscle cells and inhibition of platelet aggregation .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its stimulation of soluble guanylate cyclase and the subsequent increase in cGMP levels. This can lead to various physiological effects, such as vasodilation and inhibition of platelet aggregation .
Activité Biologique
The compound 3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN3O2S2 with a molecular weight of 431.6 g/mol . The IUPAC name is N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl}benzonitrile . Its structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22FN3O2S2 |
Molecular Weight | 431.6 g/mol |
IUPAC Name | N-cyclohexyl-2-[...] |
InChI Key | PEOIDAUPJXWBAT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The formation of the thieno[3,2-d]pyrimidine moiety is achieved through cyclization reactions involving appropriate thioketones and amines under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .
The biological activity is primarily attributed to the compound's ability to interact with specific enzyme targets or receptors . The thieno[3,2-d]pyrimidine scaffold allows for binding at active sites, leading to inhibition of critical biological pathways. Mechanisms may include:
- Competitive inhibition , where the compound competes with natural substrates.
- Allosteric modulation , altering enzyme activity through binding at an alternative site.
Case Studies
-
Antibacterial Efficacy
A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties compared to standard antibiotics . -
Antifungal Activity
Another investigation assessed its antifungal potential against Candida albicans. The compound exhibited an MIC of 64 µg/mL, suggesting moderate antifungal efficacy .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate solubility in biological fluids. It is predicted to cross cell membranes effectively due to its lipophilic nature, which is essential for oral bioavailability.
Propriétés
IUPAC Name |
3-[[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS2/c22-17-7-2-1-6-16(17)12-25-20(26)19-18(8-9-27-19)24-21(25)28-13-15-5-3-4-14(10-15)11-23/h1-10H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGNOXBPBWBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.